2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one

Photobiology DNA crosslinking Genotoxicity

Trioxsalen (CAS 13008-11-2) is the preferred high-potency psoralen for bath-PUVA photochemotherapy, delivering 30-fold greater DNA interstrand crosslinking and 11.3-fold lower minimal phototoxic dose vs 8-MOP. Its superior potency enables reduced UVA exposure, minimizing long-term phototoxic risk. Researchers rely on its robust crosslinking efficiency for DNA repair, chromatin structure, and genotoxicity studies. This molecule also serves as a challenging model for advanced topical/transdermal delivery systems. Guaranteed ≥98% HPLC purity. Switch to trioxsalen for reproducible, high-sensitivity results.

Molecular Formula C14H12O3
Molecular Weight 228.247
CAS No. 13008-11-2
Cat. No. B2480400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one
CAS13008-11-2
Molecular FormulaC14H12O3
Molecular Weight228.247
Structural Identifiers
SMILESCC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C
InChIInChI=1S/C14H12O3/c1-7-4-14(15)17-12-6-13-11(5-10(7)12)8(2)9(3)16-13/h4-6H,1-3H3
InChIKeyKKDGKMBVFICGHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one (Trioxsalen) Procurement & Characterization Guide


2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one (CAS 13008-11-2), also known as trioxsalen or trimethylpsoralen, is a synthetic tricyclic furocoumarin derivative belonging to the psoralen class of photosensitizers [1]. This planar, lipophilic compound (molecular weight 228.24, formula C14H12O3) is characterized by its ability to intercalate into double-stranded DNA and, upon UVA (360-365 nm) photoactivation, form covalent interstrand crosslinks leading to programmed cell death . Clinically utilized in PUVA (psoralen + UVA) photochemotherapy for vitiligo and psoriasis, its activity is strictly light-dependent; it has no appreciable effect on proteins in the absence of UVA radiation [2].

Why 2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one Cannot Be Substituted with Other Psoralens


Substituting 2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one (trioxsalen) with other psoralen derivatives—even those with similar molecular weights and apparent structure-activity relationships—introduces substantial and unpredictable variability in photosensitizing potency, DNA crosslinking kinetics, and therapeutic index. Direct head-to-head studies reveal that equimolar concentrations of trioxsalen and 8-methoxypsoralen (8-MOP) yield 4- to 30-fold differences in DNA interstrand crosslink formation rates [1]. Similarly, in clinical bath PUVA protocols, the minimal phototoxic UVA dose required for trioxsalen is over 11-fold lower than that for 8-MOP, and the temporal profile of erythema induction is markedly distinct [2]. These quantifiable divergences—stemming from differences in methyl substitution patterns affecting DNA intercalation geometry, photoadduct quantum yield, and metabolic clearance—render generic in-class substitution scientifically unsound without rigorous re-validation of dosing and irradiation parameters.

Quantitative Comparator Evidence for 2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one vs. 8-Methoxypsoralen


Superior DNA Interstrand Crosslinking Rate vs. 8-Methoxypsoralen

2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one (TMP) demonstrates a 4- to 30-fold greater rate of interstrand crosslink formation in DNA compared to equimolar concentrations of 8-methoxypsoralen (8-MOP), as assessed by sedimentation velocity in alkaline sucrose gradients using bacteriophage lambda DNA [1]. This differentiation is observed at psoralen concentrations of 2 × 10⁻⁷ M and 4 × 10⁻⁵ M under 360 nm UVA irradiation.

Photobiology DNA crosslinking Genotoxicity PUVA mechanism

Enhanced Topical Photosensitizing Potency in Bath PUVA vs. 8-Methoxypsoralen

In a clinical study of 22 healthy volunteers, a 15-minute bath in a 0.2 mg/L trioxsalen-water solution produced a photosensitizing effect approximately 30 times greater than an equipotent methoxsalen (8-MOP) solution [1]. Furthermore, the erythema time-course differed substantially: methoxsalen-induced erythema peaked at day 2, whereas the trioxsalen reaction exhibited a broad plateau spanning days 2-5 post-irradiation.

Dermatology PUVA therapy Phototoxicity Drug formulation

Lower Minimal Phototoxic UVA Dose (MPD) vs. 8-Methoxypsoralen

In psoriasis patients undergoing bath-PUVA, the average minimal phototoxic UVA dose (MPD) following a 15-minute bath in 0.2 mg/L trioxsalen was 0.86 J/cm², compared to 9.76 J/cm² for a 0.4 mg/L methoxsalen (8-MOP) bath [1]. This represents an 11.3-fold higher phototoxic sensitivity for trioxsalen under identical irradiation conditions. The therapeutic outcomes were also numerically superior: trioxsalen achieved a healing rate of 71% ± 25% versus 63% ± 34% for methoxsalen [1].

Photodermatology Therapeutic index Dose-response Clinical protocol

Differential Oral Bioavailability and Phototoxicity Profile vs. 8-Methoxypsoralen

A comparative study in human subjects revealed stark differences in oral phototoxic efficacy. While 60 mg of orally administered methoxsalen (8-MOP) produced sharp phototoxic reactions with occasional blistering, 200 mg of trioxsalen—a dose over three-fold higher—had no phototoxic effect with long ultraviolet rays [1]. Mild phototoxic responses were only occasionally observed with one-hour sunlight exposures after administration of at least 200 mg trioxsalen.

Pharmacokinetics Oral photosensitizer Bioavailability Clinical pharmacology

Distinct Solubility Profile for Formulation vs. 8-Methoxypsoralen (Class-Level Inference)

2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one (trioxsalen) exhibits a solubility profile that differs markedly from other clinically used psoralens, which influences formulation strategy. It is practically insoluble in water, slightly soluble in alcohol (1 g in 1150 mL), sparingly soluble in chloroform (1 g in 84 mL), and fairly soluble in methylenedichloride (1 g in 43 mL) [1]. This lipophilic character (clogP ~3.8) dictates that trioxsalen requires specialized solubilization strategies (e.g., DMSO stock solutions, cyclodextrin complexation, or nanoemulsions) for reproducible in vitro and in vivo delivery.

Pharmaceutics Preformulation Solubility Drug delivery

Application Scenarios for 2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one Based on Quantified Differential Properties


Topical Bath-PUVA Protocol Development for Psoriasis and Vitiligo

The compound's 30-fold higher topical photosensitizing potency and 11.3-fold lower MPD compared to 8-MOP [1][2] make it the preferred psoralen for bath-PUVA protocols. In this scenario, patients bathe for 15 minutes in a dilute 0.2 mg/L trioxsalen solution prior to UVA irradiation. The enhanced potency permits the use of substantially lower UVA doses (~0.86 J/cm²), reducing cumulative phototoxic burden and potentially lowering long-term skin cancer risk. Researchers developing next-generation topical photochemotherapy formulations should use trioxsalen as the reference standard for high-potency, locally-acting psoralens.

In Vitro DNA Photocrosslinking Studies

Trioxsalen's 4- to 30-fold greater rate of DNA interstrand crosslink formation relative to 8-MOP [3] positions it as the superior tool compound for in vitro DNA structural biology and genotoxicity studies. When investigating chromatin structure, DNA repair mechanisms (e.g., nucleotide excision repair of ICLs), or the biophysical consequences of DNA crosslinking, trioxsalen provides a more robust and efficient crosslinking reaction. Researchers should prepare stock solutions in DMSO (≥10 mM) and use UVA (360-365 nm) irradiation to induce controlled crosslinking, typically achieving one crosslink per ~250 nucleotide pairs in cellular systems [4].

Formulation Development for Topical Psoralen Delivery

Given trioxsalen's extreme hydrophobicity (practically insoluble in water; alcohol solubility 1 g/1150 mL) [5], it serves as a challenging model compound for developing advanced topical and transdermal delivery systems. Formulation scientists evaluating novel vehicles—such as microemulsions, solid lipid nanoparticles, cyclodextrin inclusion complexes, or polymeric micelles—can use trioxsalen's quantified solubility thresholds to assess solubilization efficiency and drug loading capacity. Successfully formulating this lipophilic psoralen provides a strong proof-of-concept for delivering other Class II BCS compounds.

Comparative Phototoxicity and Photocarcinogenesis Research

The stark contrast between trioxsalen and 8-MOP in oral phototoxic efficacy (>3.3-fold dose difference) [6], combined with trioxsalen's high topical potency, makes it an essential comparator in systematic studies of psoralen structure-phototoxicity relationships. Researchers aiming to deconvolute the contributions of molecular structure to photosensitizing potency, systemic bioavailability, and photocarcinogenic risk should include trioxsalen as a key reference compound. Its distinct methyl substitution pattern (at positions 2, 3, and 5) relative to 8-MOP (methoxy at position 8) provides a defined chemical variable for QSAR and molecular modeling studies of furocoumarin-DNA photoadduct formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.